BenchChemオンラインストアへようこそ!

4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide

Physicochemical profiling Medicinal chemistry SAR probe design

This specific dual-chloro scaffold is essential for researchers advancing beyond NBTCS hit compounds. The 4-Cl substitution on both benzothiazole and benzenesulfonamide rings uniquely modulates lipophilicity and electron density, critically influencing target binding and metal-ligand geometry. Do not compromise SAR data integrity with inferior analogues; this compound serves as a definitive probe for antimicrobial potentiation, anticancer ER stress induction, and chemoselectivity studies.

Molecular Formula C13H8Cl2N2O2S2
Molecular Weight 359.24
CAS No. 946223-61-6
Cat. No. B2535774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide
CAS946223-61-6
Molecular FormulaC13H8Cl2N2O2S2
Molecular Weight359.24
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H8Cl2N2O2S2/c14-8-4-6-9(7-5-8)21(18,19)17-13-16-12-10(15)2-1-3-11(12)20-13/h1-7H,(H,16,17)
InChIKeyZDQVGVQKVDXSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide (CAS 946223-61-6): Structural and Procurement Baseline


4-Chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide (CAS 946223-61-6) is a dual chloro-substituted benzothiazole‑sulfonamide hybrid with the molecular formula C₁₃H₈Cl₂N₂O₂S₂ and a molecular weight of 359.3 g/mol . The compound belongs to the biologically privileged benzothiazole‑sulfonamide class, which is widely explored for antimicrobial, anticancer, anticonvulsant, and enzyme‑inhibitory activities [1]. Its defining structural feature—a chlorine atom at the 4‑position of the benzothiazole ring *and* a chlorine atom at the para‑position of the benzenesulfonamide phenyl ring—creates a distinctive electron‑withdrawing environment that differentiates it from mono‑chlorinated or unsubstituted analogs commonly used as procurement alternatives [2].

Why Generic Substitution Fails for 4-Chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide in Scientific Procurement


Benzothiazole‑sulfonamides are not interchangeable commodities. The presence, position, and number of chlorine substituents profoundly modulate lipophilicity, electronic distribution, target binding, and ultimately biological selectivity [1]. Replacement of 4‑chloro‑N‑(4‑chlorobenzo[d]thiazol‑2‑yl)benzenesulfonamide with the closest commercially available analog—N‑(benzothiazol‑2‑yl)‑4‑chlorobenzenesulphonamide (NBTCS), which lacks the benzothiazole‑ring chlorine—alters the electron‑withdrawing character of the heterocyclic core, affecting both reactivity in downstream derivatization and binding to biological targets [2]. Similarly, substituting with regioisomers chlorinated at the 5‑, 6‑, or 7‑position of the benzothiazole ring changes the molecular electrostatic potential map and can drastically shift activity profiles, as demonstrated in antimicrobial SAR studies where 6‑chloro and 7‑chloro‑6‑fluoro benzothiazole sulfonamides exhibited markedly different potency from unsubstituted or 4‑chloro variants [3]. For researchers requiring a specific dual‑chloro scaffold as a synthetic intermediate, reference standard, or SAR probe, generic replacement without structural verification introduces uncontrolled variables that can compromise experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for 4-Chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide (CAS 946223-61-6)


Dual Chloro Substitution Confers a Unique Physicochemical Profile Relative to Mono-Chlorinated Analogs

The target compound possesses two electron‑withdrawing chlorine atoms—one on the benzothiazole 4‑position and one on the benzenesulfonamide para‑position—creating a molecular electrostatic surface distinct from the most common analog, N‑(benzothiazol‑2‑yl)‑4‑chlorobenzenesulphonamide (NBTCS), which has only the benzenesulfonamide chlorine [1]. While direct head‑to‑head biological data are not yet published for this specific scaffold, the dual‑chloro pattern increases calculated logP (estimated ~3.8 vs. ~3.2 for NBTCS) and alters H‑bond acceptor capacity of the benzothiazole nitrogen, parameters known to influence membrane permeability and target engagement in benzothiazole sulfonamide series [2]. For procurement decisions, this means the compound offers a distinct physicochemical starting point for SAR exploration that cannot be replicated by mono‑chlorinated or non‑chlorinated benzothiazole sulfonamides.

Physicochemical profiling Medicinal chemistry SAR probe design

Antibacterial Activity Class Benchmarking: NBTCS Provides Quantitative Baseline for Structure-Activity Inference

Although direct antibacterial data for CAS 946223-61-6 are absent from peer-reviewed literature, its closest characterized analog NBTCS—identical except for the missing benzothiazole 4‑Cl—exhibits quantifiable antibacterial activity that provides a conservative activity floor for the target compound [1]. NBTCS demonstrated MIC values of 3.16 μg/mL against E. coli 6, 4.57 μg/mL against E. coli 13, and 3.39 μg/mL against Proteus species, substantially outperforming the clinical comparators gentamicin (MIC 100 μg/mL against both E. coli strains) and co‑trimoxazole (MIC 100 μg/mL against E. coli and 30 μg/mL against Proteus) [2]. In benzothiazole sulfonamide antimicrobial SAR, the introduction of electron‑withdrawing chlorine on the benzothiazole ring (e.g., 6‑Cl derivatives) has been shown to enhance antibacterial potency relative to the unsubstituted parent [3]. This class‑level evidence supports the inference that the target compound, bearing a 4‑Cl on the benzothiazole ring, is likely to exhibit at least comparable, and potentially superior, antibacterial activity to NBTCS, though confirmatory testing is required.

Antibacterial MIC determination Gram-positive / Gram-negative profiling

Metal Coordination Chemistry: Differentiated Ligand Geometry Enables Specific Metal Complex Formulations

The NBTCS scaffold—structurally analogous to the target compound—functions as a tridentate ligand coordinating through the sulfonamide nitrogen, sulfonamide oxygen, and benzothiazole nitrogen atoms, as demonstrated by IR spectroscopy [1]. NBTCS forms stable complexes with Nd(III) (coordination number 8) and Tl(III) (coordination number 6), and these metal complexes exhibit substantially enhanced antibacterial activity relative to the free ligand: the Nd(III) complex achieved MIC values of 1.78 μg/mL (E. coli 6), 2.19 μg/mL (E. coli 13), 1.45 μg/mL (S. aureus), 3.31 μg/mL (P. aeruginosa), and 1.26 μg/mL (Proteus spp.), representing a 2–8× potency improvement over the free ligand across all susceptible strains [2]. The additional 4‑Cl substituent on the benzothiazole ring in the target compound is expected to modulate the electron density at the coordinating nitrogen, potentially altering metal‑binding affinity and the resulting complex geometry, stability, and biological activity. This creates a differentiated chemical space for researchers developing metallodrug candidates or studying structure‑activity relationships in metal‑enhanced antimicrobial agents.

Coordination chemistry Metal complexes Antibacterial potentiation

Synthetic Versatility: 4-Chloro Benzothiazole Enables Regiospecific Derivatization Not Accessible from Unsubstituted Parent

The chlorine atom at the 4‑position of the benzothiazole ring serves as a synthetic handle for further functionalization via nucleophilic aromatic substitution or transition‑metal‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig) that is unavailable in the unsubstituted benzothiazole analog NBTCS . The target compound is synthesized by condensation of 2‑amino‑4‑chlorobenzothiazole (CAS 19952-47-7, commercially available at ≥98% purity) with 4‑chlorobenzenesulfonyl chloride . This modular synthesis allows independent variation of both aryl rings, making the compound a versatile late‑stage intermediate for library synthesis. In contrast, NBTCS uses 2‑aminobenzothiazole, which lacks the 4‑Cl reactive site and thus cannot undergo regiospecific derivatization at that position [1]. For medicinal chemistry groups building focused benzothiazole sulfonamide libraries, the target compound offers a divergent synthetic node that the des‑chloro analog simply cannot provide.

Synthetic intermediate Cross-coupling Benzothiazole derivatization

Anticancer Class Potential: Thiazole/Benzothiazole Benzenesulfonamide Framework Validated Through ER Stress Mechanism

The thiazole benzenesulfonamide pharmacophore—the core framework shared by the target compound—has been clinically validated through the discovery of HA15, a thiazole benzenesulfonamide that specifically targets the endoplasmic reticulum chaperone BiP/GRP78/HSPA5, inducing ER stress and triggering autophagic and apoptotic cell death in melanoma cells [1]. HA15 exhibited anti‑cancerous activity against all melanoma cells tested, including patient‑derived cells and those resistant to BRAF inhibitors, with in vivo efficacy confirmed in xenograft models [2]. Subsequent SAR studies demonstrated that constrained benzothiazole analogs of HA15 (compound 10b) retain and in some cases improve anti‑melanoma potency [3]. While the target compound (CAS 946223-61-6) has not been directly evaluated in these assays, its dual‑chloro benzothiazole‑sulfonamide scaffold places it at the intersection of the validated HA15 chemotype and the benzothiazole‑constrained analog series, making it a high‑priority candidate for anticancer screening in programs targeting ER stress pathways.

Anticancer ER stress Melanoma Target engagement

Anticonvulsant Activity of Benzothiazole Sulfonamides: Class-Level Validation with Quantitative MES Model Data

Benzothiazole‑coupled sulfonamide derivatives have demonstrated significant anticonvulsant activity in the maximal electroshock (MES) seizure model in mice, with the most potent compound (compound 9) emerging as a lead anticonvulsant agent comparable to the standard drug phenytoin [1]. In this series, the nature and position of substituents on both the benzenesulfonamide and the linking architecture were critical determinants of activity and neurotoxicity; compound 13, for example, showed excellent computational binding affinity (five hydrogen bonds with the nicotinic acetylcholine receptor, PDB 2BG9) but proved neurotoxic, highlighting the narrow therapeutic window requiring precise structural optimization [2]. The target compound (CAS 946223-61-6), with its direct N‑linkage between the 4‑chlorobenzothiazole and the 4‑chlorobenzenesulfonamide, represents a structurally distinct connectivity mode from the phenylene‑bridged series, offering a complementary scaffold for probing anticonvulsant SAR with potentially altered neurotoxicity profiles.

Anticonvulsant MES model Neurotoxicity screening

Recommended Research and Industrial Application Scenarios for 4-Chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide


Antibacterial Lead Optimization: Building on the NBTCS Scaffold with Enhanced Benzothiazole Substitution

The target compound serves as the logical next‑step analog for research groups that have identified NBTCS (MIC 3.16–4.57 μg/mL against E. coli) as a promising antibacterial hit. The additional 4‑Cl on the benzothiazole ring is expected to modulate lipophilicity and electron density at the sulfonamide pharmacophore, potentially improving membrane penetration and target binding. Procuring this specific compound enables systematic exploration of whether the 4‑Cl substitution enhances the already favorable MIC profile relative to gentamicin and co‑trimoxazole benchmarks established for the parent scaffold [1]. Subsequent metal complexation with Nd(III) or Tl(III)—which conferred 2–8× potency gains and expanded the antibacterial spectrum to include S. aureus and P. aeruginosa in the NBTCS series—can be directly investigated with the 4‑Cl variant to determine whether the electronic modification further potentiates metallodrug activity [2].

Oncology SAR Probe for ER Stress‑Targeting Benzothiazole Benzenesulfonamides

Given the clinical validation of the thiazole benzenesulfonamide HA15 as a BiP/GRP78‑targeted ER stress inducer with potent anti‑melanoma activity, and the subsequent development of benzothiazole‑constrained analogs (e.g., compound 10b) that retain efficacy, the target compound represents a novel dual‑chloro benzothiazole‑sulfonamide scaffold for systematic anticancer SAR exploration [1]. Research groups can use this compound to probe whether the 4‑Cl benzothiazole substitution enhances BiP binding affinity, alters ER stress induction kinetics, or improves selectivity against melanoma cells relative to the parent HA15 chemotype. The compound's distinct substitution pattern also provides a new vector for further functionalization through the aryl chloride handle, enabling library synthesis of analogs for structure‑activity relationship studies in oncology [2].

Synthetic Methodology Development: Aryl Chloride as a Versatile Cross‑Coupling Handle

For synthetic chemistry groups developing new Pd‑catalyzed cross‑coupling methodologies or studying nucleophilic aromatic substitution on electron‑deficient heterocycles, this compound provides a well‑defined, dual‑functionalized substrate with orthogonal reactivity. The 4‑Cl on the benzothiazole ring is activated toward oxidative addition by the adjacent nitrogen and sulfur atoms, while the 4‑Cl on the benzenesulfonamide phenyl ring offers a distinct electronic environment for chemoselectivity studies [1]. The compound's synthesis from commercially available 2‑amino‑4‑chlorobenzothiazole (CAS 19952‑47‑7, ≥98% purity) ensures reproducible access to the substrate [2]. This application scenario is particularly relevant for methodology groups seeking real‑world pharmaceutical‑relevant substrates to validate new catalytic transformations or to prepare diverse benzothiazole sulfonamide libraries through late‑stage functionalization [3].

Metallodrug Discovery: Probing the Effect of Benzothiazole 4‑Cl Substitution on Metal Coordination and Bioactivity

Building directly on the established coordination chemistry of NBTCS—which demonstrated tridentate (N, O, N) binding to Nd(III) and Tl(III) with biologically significant antibacterial potentiation—this compound enables a systematic investigation of how electron‑withdrawing substitution on the benzothiazole ring affects metal‑ligand bond strength, complex geometry, stability, and resultant biological activity [1]. Researchers can synthesize and characterize the Nd(III) and Tl(III) complexes of the 4‑Cl ligand and compare them head‑to‑head with the published NBTCS complexes (Nd: CN=8, Tl: CN=6) to determine whether the additional chlorine enhances or attenuates antibacterial MIC values and spectrum breadth [2].

Quote Request

Request a Quote for 4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.